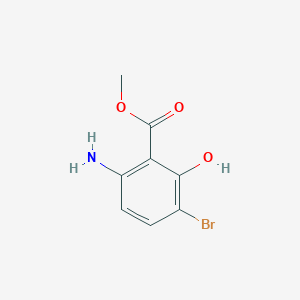
Sec.-butyl-3-azetidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec.-butyl-3-azetidinol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom and a hydroxyl group on the third carbon of the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sec.-butyl-3-azetidinol can be achieved through several methods. One common approach involves the intramolecular cyclization of open-chain precursors. For example, the cyclization of a suitable amine with a halogenated alcohol can yield the desired azetidine. Another method involves the reduction of 2-azetidinones, which can be readily prepared from the corresponding β-lactams .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure reactors and specialized catalysts to facilitate the cyclization process. The reaction conditions are optimized to achieve high yields and purity of the final product. Common reagents used in these processes include strong bases and reducing agents .
Analyse Des Réactions Chimiques
Types of Reactions
Sec.-butyl-3-azetidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more stable amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sec.-butyl-3-azetidinone (oxidation), sec.-butyl-3-azetidine (reduction), and various substituted azetidines (substitution) .
Applications De Recherche Scientifique
Sec.-butyl-3-azetidinol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of sec.-butyl-3-azetidinol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Sec.-butyl-3-azetidinol can be compared with other similar compounds, such as:
tert-Butyl-3-azetidinol: Similar structure but with a tert-butyl group instead of a sec-butyl group.
1-Benzhydryl-3-azetidinol: Contains a benzhydryl group attached to the nitrogen atom.
3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester: A derivative with a carboxylic acid ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Propriétés
Numéro CAS |
35995-24-5 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
1-butan-2-ylazetidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-3-6(2)8-4-7(9)5-8/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
PALQHDJEQRWLAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1CC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((S)-2,2,5,5-tetramethyl-[1,3]dioxolan-4-yl)-ethanol](/img/structure/B8333165.png)

![7-[(Pyridin-3-yl)hydroxymethyl]imidazo[5,1-b]thiazole](/img/structure/B8333178.png)


![1-[4-(Trifluoromethyl)pyridin-2-yl]-1H-imidazole-4-carboxylic Acid](/img/structure/B8333211.png)
![1-Methyl-4-(1-methylhydrazino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8333216.png)



![7-(6-Chloroquinolin-2-yl)-7-azaspiro[3.5]non-2-ylamine](/img/structure/B8333247.png)
![7-Chloro-thieno[3,2-b]pyridin-2-yl-morpholin-4-yl-methanone](/img/structure/B8333254.png)

